4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine
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Overview
Description
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 4-fluorophenyl group and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the 4-fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated precursor.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the oxadiazole intermediate is reacted with a piperidine derivative.
Final functionalization: The trimethoxybenzoyl group is introduced through an acylation reaction, typically using an acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a tool for probing biological systems.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: An intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor.
4-Fluorobiphenyl: A simpler fluorinated aromatic compound used in various chemical syntheses.
Uniqueness
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is unique due to its combination of a piperidine ring, a fluorophenyl group, and an oxadiazole moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various research applications.
Biological Activity
The compound 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is a novel organic molecule that incorporates a piperidine core with oxadiazole and fluorophenyl substituents. This complex structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN3O4 with a molecular weight of approximately 393.42 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various biological activities, including antimicrobial and anticancer effects.
Property | Value |
---|---|
Molecular Formula | C21H22FN3O4 |
Molecular Weight | 393.42 g/mol |
IUPAC Name | This compound |
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets such as enzymes and receptors. The oxadiazole moiety can participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target molecules. This interaction can modulate various cellular pathways leading to antimicrobial or anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) demonstrated that derivatives of oxadiazoles showed potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Case Study: Antibacterial Efficacy
In a comparative study involving several oxadiazole derivatives:
- Compound 5d displayed an IC50 value of 10.1 µM against liver carcinoma cell line (HUH7), indicating strong cytotoxicity.
- Compounds were screened for antibacterial activity using disc diffusion methods, revealing promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of the compound is also noteworthy. Research has shown that oxadiazole derivatives can inhibit critical enzymes involved in cancer cell proliferation. For example:
- Compounds with the oxadiazole structure have been identified as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis .
- Studies revealed that certain derivatives exhibited IC50 values ranging from 0.47 µM to 1.4 µM , showcasing their potential as anticancer agents.
Summary of Biological Activities
Properties
IUPAC Name |
[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5/c1-30-19-13-17(14-20(31-2)22(19)32-3)24(29)28-10-8-15(9-11-28)12-21-26-23(27-33-21)16-4-6-18(25)7-5-16/h4-7,13-15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPLEMYRPUTQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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